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Introduction

Citronellyl propionate (CAS No. 141-14-0) is a fatty acid ester with the molecular formula

C13H24O2.[1][2] It is recognized for its characteristic rosy odor and is utilized as a flavoring

and fragrance agent.[1][3] This technical guide provides a comprehensive overview of the

spectroscopic data for citronellyl propionate, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining

this data are also presented to aid researchers and scientists in the fields of chemistry and

drug development.

Spectroscopic Data
The structural elucidation of citronellyl propionate is heavily reliant on various spectroscopic

techniques. The following sections summarize the key quantitative data obtained from ¹H NMR,

¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. For esters like citronellyl propionate, ¹H NMR provides information on the different

proton environments, while ¹³C NMR helps in identifying the number and type of carbon atoms.

¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum of citronellyl propionate is consistent with its structure, showing

characteristic signals for the protons in both the citronellyl and propionate moieties.[4]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.09 t 1H C=CH

4.08 t 2H O-CH₂

2.29 q 2H O=C-CH₂

1.99 m 2H CH₂-C=C

1.68 s 3H C=C-CH₃

1.60 s 3H C=C-CH₃

1.55-1.65 m 2H CH₂-CH

1.14-1.42 m 3H CH₂-CH₂, CH

1.13 t 3H CH₂-CH₃

0.90 d 3H CH-CH₃

Note: Data compiled from publicly available spectra. Actual chemical shifts may vary slightly

depending on the solvent and instrument.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides further confirmation of the structure of citronellyl propionate.
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Chemical Shift (δ) ppm Assignment

174.4 C=O

131.4 (CH₃)₂C=C

124.7 C=CH

62.9 O-CH₂

39.8 CH₂

37.0 CH₂

29.5 CH

27.7 CH₂

25.7 CH₃

19.4 CH₃

17.6 CH₃

9.2 CH₃

Note: Data sourced from public spectral databases.[1] Assignments are based on typical

chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of citronellyl propionate shows characteristic absorption bands for the ester

functional group and the carbon-carbon double bond.
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Wavenumber (cm⁻¹) Intensity Assignment

2965-2855 Strong C-H stretch (alkane)

1735-1750 Strong C=O stretch (ester)[5]

1460 Medium C-H bend (alkane)

1380 Medium C-H bend (alkane)

1175 Strong C-O stretch (ester)

Note: This is a summary of expected characteristic peaks for an aliphatic ester.[5] Specific peak

positions can be found on spectral databases like SpectraBase.[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. For

citronellyl propionate, Gas Chromatography-Mass Spectrometry (GC-MS) is a common

analytical technique.[1]

m/z Relative Intensity Possible Fragment

69 99.99 [C₅H₉]⁺

81 99.71 [C₆H₉]⁺

95 91.32 [C₇H₁₁]⁺

57 90.17 [C₄H₉]⁺ or [C₂H₅CO]⁺

41 85.19 [C₃H₅]⁺

Note: Fragmentation data is sourced from the Human Metabolome Database and MassBank.

[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
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NMR Spectroscopy Protocol
This protocol is applicable for obtaining both ¹H and ¹³C NMR spectra.

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of citronellyl propionate in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃).[7]

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[7][8]

Ensure the sample is completely dissolved. Gentle vortexing can aid dissolution.[7]

If any solid particles are present, filter the solution through a pipette with a glass wool plug

into a clean NMR tube.[7]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[7]

Instrument Setup:

Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.[7]

Data Acquisition:

¹H NMR: Utilize a standard single-pulse experiment. For accurate integration, especially in

quantitative analysis, use a long relaxation delay (D1) of at least 5 times the longest T₁

relaxation time of the protons of interest.[7]

¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans will be

required to achieve a good signal-to-noise ratio. Proton decoupling is typically used to

simplify the spectrum.[7]

IR Spectroscopy Protocol (Neat Liquid)
As citronellyl propionate is a liquid at room temperature, it can be analyzed directly as a thin

film.[9]
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Sample Preparation:

Place one to two drops of neat citronellyl propionate onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).[9][10]

Place a second salt plate on top of the first to spread the liquid into a thin, uniform film

between the plates.[9][11]

Ensure there are no air bubbles in the film.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.[12]

Acquire a background spectrum of the empty instrument.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum.[10]

Cleaning:

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol or

acetone) and store them in a desiccator.[9][11]

Mass Spectrometry Protocol (GC-MS)
This protocol is suitable for the analysis of volatile compounds like citronellyl propionate.[13]

Sample Preparation:

Prepare a dilute solution of citronellyl propionate in a volatile organic solvent (e.g., ethyl

acetate or hexane).[14]

GC-MS System Setup:

Injector: Set the injector temperature to a value that ensures rapid volatilization of the

sample without thermal degradation (e.g., 250 °C).[15]

GC Column: Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
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Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and gradually

increase to a higher temperature (e.g., 250 °C) to ensure separation of components. A

typical program might be: hold at 50 °C for 3 minutes, then ramp up to 250 °C at a rate of

8 °C/min.[15]

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).[15]

MS Detector: The mass spectrometer is typically operated in electron ionization (EI) mode

at 70 eV.[15] The transfer line from the GC to the MS should be heated (e.g., 240 °C).[15]

Data Acquisition and Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The separated components eluting from the GC column will enter the mass spectrometer,

where they are ionized and fragmented.

The resulting mass spectrum for each component is recorded.

The obtained mass spectra can be compared with spectral libraries (e.g., NIST) for

compound identification.[15]

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like citronellyl propionate.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Citronellyl Propionate Sample

Dissolution in
Deuterated Solvent (NMR)

or Neat (IR)

Dilution in
Volatile Solvent (GC-MS)

FT-IR SpectrometerNMR Spectrometer
(¹H and ¹³C)GC-MS System

Process Spectra
(Baseline Correction, Phasing)Library Search (MS)

Assign Signals and Peaks

Structure Confirmation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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